molecular formula C10H16O2 B8810902 (2E)-3-cyclohexylbut-2-enoic acid

(2E)-3-cyclohexylbut-2-enoic acid

Cat. No.: B8810902
M. Wt: 168.23 g/mol
InChI Key: WVRIPRILKKOIQL-BQYQJAHWSA-N
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Description

(2E)-3-cyclohexylbut-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclohexylbut-2-enoic acid typically involves the reaction of cyclohexylmethyl ketone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclohexylbut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation to form saturated acids using catalysts like palladium on carbon.

    Substitution: Halogenation or nitration reactions using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Cyclohexylbutanoic acid or cyclohexylbutanone

    Reduction: Cyclohexylbutanoic acid

    Substitution: Halogenated derivatives like 3-bromo-3-cyclohexylbut-2-enoic acid

Scientific Research Applications

(2E)-3-cyclohexylbut-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes involved in metabolic processes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenylbut-2-enoic acid
  • (2E)-3-methylbut-2-enoic acid
  • (2E)-3-ethylbut-2-enoic acid

Uniqueness

(2E)-3-cyclohexylbut-2-enoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-3-cyclohexylbut-2-enoic acid

InChI

InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+

InChI Key

WVRIPRILKKOIQL-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1CCCCC1

Canonical SMILES

CC(=CC(=O)O)C1CCCCC1

melting_point

85.5 °C

Origin of Product

United States

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